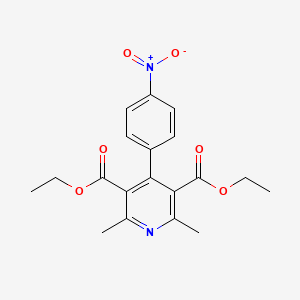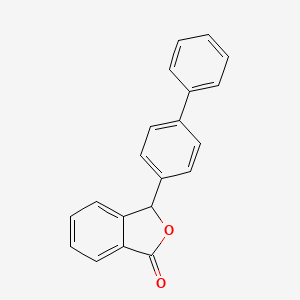![molecular formula C22H27NO4S B5000199 (4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol, also known as MBPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of (4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol involves its ability to modulate the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of PDE4, which leads to a reduction in inflammation. It also modulates the activity of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmitter activity in the brain. This modulation leads to an increase in neurotransmitter activity, making this compound a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of PDE4, which leads to a reduction in inflammation. It also modulates the activity of AChE, which leads to an increase in neurotransmitter activity. This compound has been shown to have antioxidant properties, which can protect cells from oxidative stress and damage. It also has anti-cancer properties, making it a potential treatment for cancer.
实验室实验的优点和局限性
(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications, making it a viable candidate for further research. However, this compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on the body. Additionally, its potential side effects and toxicity need to be thoroughly investigated before it can be used as a therapeutic agent.
未来方向
There are several future directions for research on (4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol. One direction is to further investigate its mechanism of action and its effects on various enzymes and receptors in the body. Another direction is to study its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, more research is needed to investigate its potential side effects and toxicity, as well as its pharmacokinetics and pharmacodynamics. Overall, this compound has significant potential as a therapeutic agent, and more research is needed to fully understand its effects on the body and its potential applications in medicine.
合成方法
The synthesis of (4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol involves a multi-step process that includes the reaction of 3-methoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with (E)-2-phenylvinylsulfonyl chloride. The final step involves the reduction of the sulfonyl group to form this compound. The synthesis of this compound has been optimized to increase yield and purity, making it a viable compound for scientific research.
科学研究应用
(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol has been extensively studied for its potential therapeutic applications in various diseases. Its ability to modulate the activity of certain enzymes and receptors has made it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition leads to a reduction in inflammation, making this compound a potential treatment for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
属性
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-27-21-9-5-8-20(16-21)17-22(18-24)11-13-23(14-12-22)28(25,26)15-10-19-6-3-2-4-7-19/h2-10,15-16,24H,11-14,17-18H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCBNCBJFWTACQ-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[(4-methoxy-2-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5000117.png)

![5-[(5-iodo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000134.png)
![4-[2-(5-bromo-2-furyl)-1-cyanovinyl]benzonitrile](/img/structure/B5000142.png)
![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)
![4-iodo-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5000149.png)

![2-({5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-methyl-1-propanol](/img/structure/B5000167.png)
![N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5000171.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)
